molecular formula C11H13N3O B2392589 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one CAS No. 2190141-70-7

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2392589
CAS RN: 2190141-70-7
M. Wt: 203.245
InChI Key: YYMZJUQJWOTIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one, also known as PDP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PDP is a pyrrolidine-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is not fully understood. However, studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can interact with various proteins and enzymes, leading to changes in their activity. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of enzymes such as tyrosine kinase and protein kinase C. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to interact with proteins such as tubulin and tau, which are involved in the formation of microtubules.
Biochemical and Physiological Effects:
1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one can inhibit the growth of cancer cells and induce apoptosis. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a relatively stable compound that can be synthesized using different methods. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential applications in various fields, including medicinal chemistry and neuroscience. However, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has limitations, including its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one. One direction is to further investigate the mechanism of action of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and its interactions with proteins and enzymes. Another direction is to study the potential applications of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one in drug discovery and development. Additionally, future studies may focus on the optimization of the synthesis method of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one and the development of new derivatives of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one with improved properties.
Conclusion:
In conclusion, 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a pyrrolidine-based compound that has been the subject of scientific research due to its potential applications in various fields. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods and has been studied for its potential use as a drug candidate for the treatment of various diseases. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has advantages and limitations for lab experiments, and there are many future directions for the study of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one.

Synthesis Methods

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been synthesized using different methods, including the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carbaldehyde, and the reaction of pyrrolidine-2-carboxylic acid with pyrimidine-2-carboxylic acid. The synthesis of 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one is a multi-step process that involves the use of reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride.

Scientific Research Applications

1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-(2-Pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one has also been studied for its role in enzyme inhibition, protein-protein interactions, and receptor binding.

properties

IUPAC Name

1-(2-pyrimidin-2-ylpyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-10(15)14-8-3-5-9(14)11-12-6-4-7-13-11/h2,4,6-7,9H,1,3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZJUQJWOTIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.